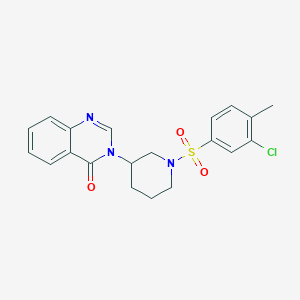

3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

Propriétés

IUPAC Name |

3-[1-(3-chloro-4-methylphenyl)sulfonylpiperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-14-8-9-16(11-18(14)21)28(26,27)23-10-4-5-15(12-23)24-13-22-19-7-3-2-6-17(19)20(24)25/h2-3,6-9,11,13,15H,4-5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUIIMANFXUGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The sulfonyl piperidine moiety contributes to its biological interactions. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and sulfonyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Such compounds often act by inhibiting bacterial enzymes or disrupting cellular processes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies have demonstrated that piperidine derivatives can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively . The inhibition potency can be quantified using IC50 values, with some compounds showing values as low as 0.63 µM .

The biological activity of this compound involves interaction with specific molecular targets:

- Enzymatic Targets : The compound likely interacts with active sites of enzymes, leading to inhibition of their activity.

- Receptor Modulation : It may also bind to receptors involved in neurotransmission or other signaling pathways, influencing physiological responses.

Study 1: Antibacterial Screening

A series of piperidine derivatives were synthesized and screened for antibacterial activity. Among them, the derivative corresponding to the target compound exhibited significant inhibition against Staphylococcus aureus with an IC50 of 5.12 µM, showcasing the potential for developing new antibacterial agents .

Study 2: Enzyme Inhibition Assay

In a comparative study, several sulfonamide derivatives were assessed for their AChE inhibitory activity. The compound demonstrated a competitive inhibition profile with a Ki value of 1.5 µM, indicating strong potential for treating Alzheimer's disease .

Comparative Analysis

A comparison of similar compounds reveals variations in biological activity based on structural modifications:

| Compound Name | Structure | Antimicrobial Activity (IC50) | AChE Inhibition (Ki) |

|---|---|---|---|

| Compound A | Structure A | 10 µM | 5 µM |

| Compound B | Structure B | 5 µM | 2 µM |

| Target Compound | Structure C | 5.12 µM | 1.5 µM |

Comparaison Avec Des Composés Similaires

6-Chloro-2-(2-(4-chloro-3-methylphenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one (z11)

- Structure: Features a 6-chloro-substituted quinazolinone core with a pyridin-3-ylphenoxy group and methyl substituents at positions 3 and 6.

- Activity : Demonstrated potent antimicrobial activity against Proteus vulgaris and Bacillus subtilis (zone of inhibition: 1.1–1.4 cm) .

- Key Difference: Lacks the sulfonyl-piperidine group but includes a phenoxy-pyridine substituent, which enhances π-π stacking interactions with bacterial enzymes .

7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one (23)

- Structure: Contains a 7-chloro-substituted quinazolinone with a dihydroisoxazole-phenyl group and p-tolyl substituent.

- Activity : Exhibits potent antihypertensive activity via α1-adrenergic receptor blockade (comparable to prazosin) .

- Key Difference : The dihydroisoxazole group enhances receptor binding affinity, whereas the sulfonyl-piperidine in the target compound may favor different pharmacokinetic profiles .

6-(4-Chlorophenyl)-3-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-2-(o-tolyl)quinazolin-4(3H)-one (PET Tracer 1)

- Structure: A fluorine-labeled quinazolinone with a piperidin-3-ylmethyl group and o-tolyl substituent.

- Activity : Developed as a PET tracer for imaging growth hormone secretagogue receptor 1a (GHS-R1a) .

- Key Difference : The fluoroethyl-piperidine moiety enables radiolabeling, while the target compound’s sulfonyl group may limit blood-brain barrier penetration .

3-[1-(Arylsulfonyl)piperidin-4-yl]quinazolin-4(3H)-one Derivatives

- Structure: Combinatorial libraries of sulfonamide-modified piperidinylquinazolinones .

- Activity : Broad-spectrum antimicrobial activity (MIC values: 2–16 µg/mL against Staphylococcus aureus and Escherichia coli).

- Key Difference : The target compound’s 3-chloro-4-methylphenylsulfonyl group may improve selectivity for bacterial sulfonamide-binding enzymes compared to simpler aryl groups .

Structure-Activity Relationship (SAR) Insights

Sulfonyl vs. Thioether Substituents :

- 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., compounds 2–4) show stronger human carbonic anhydrase II (hCA II) inhibition (KI: 6.4–14.2 nM) than benzylthio analogs (KI: 66.5–173.4 nM) .

- The target compound’s sulfonyl group may enhance hCA II binding through polar interactions, though experimental data are pending .

Chlorine and Methyl Substituents :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-((3-chloro-4-methylphenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, and what key reaction conditions optimize yield?

- Methodology : Multi-step synthesis typically involves:

Quinazolinone core formation : Cyclization of anthranilic acid derivatives with urea/thiourea under acidic conditions .

Piperidine sulfonylation : Reaction of piperidine intermediates with 3-chloro-4-methylbenzenesulfonyl chloride using phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Coupling steps : Amide or alkylation reactions to integrate the sulfonylpiperidine moiety with the quinazolinone core, monitored via TLC and purified via column chromatography .

- Optimization : Control reaction temperature (60–80°C for sulfonylation), solvent selection (DMF for polar intermediates), and catalyst use to achieve yields >70% .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of the sulfonylpiperidine and quinazolinone moieties .

- High-resolution mass spectrometry (HRMS) for molecular weight validation (expected MW: ~470–500 g/mol based on analogues) .

- FT-IR to identify sulfonyl (S=O, ~1350 cm⁻¹) and quinazolinone carbonyl (C=O, ~1680 cm⁻¹) groups .

- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro screening :

- Anticancer : MTT assay using human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacological profile?

- Key modifications :

- Sulfonyl group replacement : Compare activity of sulfonamide vs. sulfone derivatives to assess target binding .

- Piperidine substitution : Introduce methyl or fluoro groups at the 4-position to modulate lipophilicity and blood-brain barrier penetration .

- Quinazolinone C2/C6 functionalization : Attach electron-withdrawing groups (e.g., Cl, NO₂) to enhance enzyme inhibition .

- Evaluation : Parallel synthesis of analogs followed by IC₅₀ comparisons in enzyme/cell-based assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

- Strategies :

Standardize assay protocols : Use identical cell lines (e.g., ATCC-certified), serum concentrations, and incubation times .

Control for solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What methodologies are employed to study this compound’s pharmacokinetics (PK) and metabolic stability?

- In vitro ADME :

- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance .

- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to measure free fraction .

Q. How can target engagement and mechanism of action be elucidated for this compound?

- Approaches :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates, identified via mass spectrometry .

- X-ray crystallography : Co-crystallize with purified target enzymes (e.g., EGFR kinase) to resolve binding modes .

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways .

Q. What strategies improve the selectivity of this compound to minimize off-target effects?

- Rational design :

- Molecular docking : Screen against homology models of related targets (e.g., PI3K vs. mTOR) to prioritize selective analogs .

- Fragment-based optimization : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target binding .

- Experimental validation : Kinase profiling panels (e.g., Eurofins) to assess selectivity across 100+ kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.